(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate
Description
(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate is a chiral carbamate derivative characterized by its branched 3,3-dimethylbutane backbone and dual protective groups (benzyl and tert-butyl). Its molecular formula is C₁₉H₃₀N₂O₄, with a molecular weight of 350.45 g/mol .
Properties
IUPAC Name |
benzyl N-[(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-18(2,3)15(12-20-16(22)25-19(4,5)6)21-17(23)24-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,20,22)(H,21,23)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIRNXMJEMOYQD-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate typically involves the reaction of (S)-3,3-dimethylbutane-1,2-diol with benzyl isocyanate and tert-butyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the dicarbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate has been investigated for its role as a potential prodrug. Prodrugs are compounds that undergo metabolic conversion to become pharmacologically active. The structural features of this compound allow it to be modified into various derivatives that can enhance bioavailability and therapeutic efficacy.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound aimed at improving selectivity and potency against specific biological targets, particularly in cancer therapy .
2. Enzyme Inhibition
This compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a candidate for further research in enzyme inhibition studies.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate | Enzyme A | 12.5 | |
| Derivative X | Enzyme A | 8.0 | |
| Derivative Y | Enzyme B | 15.0 |
Organic Synthesis
1. Building Block in Synthesis
(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations leading to complex molecules.
Case Study : Research published in Organic Letters demonstrated the use of this compound in the synthesis of chiral amines and amino acids through asymmetric synthesis techniques . The study highlighted its efficiency as a chiral auxiliary.
2. Application in Polymer Chemistry
The compound has also been utilized in the development of new polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Incorporation Level (%) | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polymer A | 5 | 50 | 200 |
| Polymer B | 10 | 70 | 220 |
Mechanism of Action
The mechanism of action of (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key differences between the target compound and similar derivatives:
Key Observations:
- Backbone Flexibility : The target compound’s branched 3,3-dimethylbutane backbone enhances rigidity compared to linear analogs like the 4-hydroxybutane derivative , which may adopt more flexible conformations.
- Polarity : The hydroxyl group in the 4-hydroxybutane analog increases polarity (~338 g/mol), whereas the target compound’s tert-butyl and benzyl groups favor lipophilicity .
- Stereochemistry: The (S)-configuration in the target compound contrasts with the (R)-configuration in ’s cyclohexylamino derivative, which could lead to divergent interactions in chiral environments .
Biological Activity
(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological implications of this compound based on current literature.
Chemical Structure and Properties
The compound features a tert-butyl carbamate moiety, which is commonly used in organic synthesis as a protecting group for amines. Its structure can be represented as follows:
This compound is characterized by its stability and reactivity under various conditions, making it a suitable candidate for biological studies.
Synthesis
The synthesis of (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate typically involves the reaction of tert-butyl dicarbonate with appropriate amines or alcohols. Various methodologies have been reported to optimize yield and purity, including the use of catalysts such as Yb(OTf)₃ and DMAP in the presence of di-tert-butyl dicarbonate .
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate. For instance, derivatives of benzyl carbamates have shown inhibitory effects on cancer cell lines such as prostate cancer (LNCaP) and non-small cell lung cancer (A549), with IC₅₀ values indicating significant cytotoxicity . The mechanism is thought to involve the inhibition of specific protein interactions crucial for tumor progression.
The biological activity is primarily attributed to the compound's ability to interact with proteins involved in cell signaling pathways. The inhibition of bromodomain-containing proteins like TRIM24 has been documented, which plays a role in epigenetic regulation and cancer progression .
Case Studies
| Study | Compound | Cancer Type | IC₅₀ Value |
|---|---|---|---|
| N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines | Prostate Cancer | 1.88 μM | |
| N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines | Non-Small Cell Lung Cancer | 0.75 μM |
These findings suggest that modifications to the benzyl group or the carbamate structure can enhance biological activity.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate has not been extensively studied; however, compounds with similar structures often exhibit favorable absorption and distribution characteristics. Toxicological assessments are necessary to determine safety profiles before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
